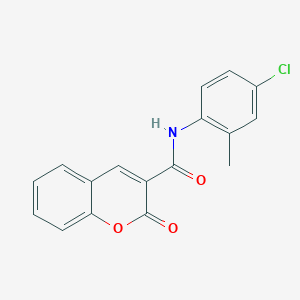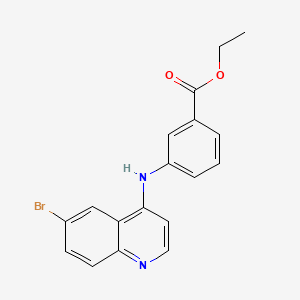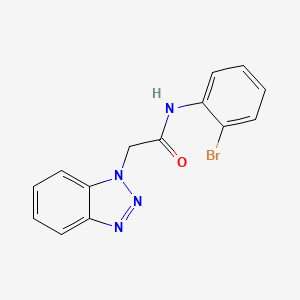
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cloro-2-metilfenil)(2-oxo-croman-3-il)carboxamida es un compuesto orgánico sintético que pertenece a la clase de carboxamidas. Este compuesto se caracteriza por la presencia de un grupo 4-cloro-2-metilfenil y un grupo 2-oxo-croman-3-il unidos a un grupo funcional carboxamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-cloro-2-metilfenil)(2-oxo-croman-3-il)carboxamida normalmente implica la reacción de 4-cloro-2-metil anilina con cloruro de ácido 2-oxo-croman-3-carboxílico. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se agita normalmente a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la conversión completa de los materiales de partida en el producto deseado.
Métodos de Producción Industrial
La producción industrial de N-(4-cloro-2-metilfenil)(2-oxo-croman-3-il)carboxamida puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede aumentar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-cloro-2-metilfenil)(2-oxo-croman-3-il)carboxamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: El grupo cloro en el compuesto puede ser sustituido por otros grupos funcionales como hidroxilo, amino o alquilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio (NaOH) o el terc-butóxido de potasio (KOtBu).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden dar como resultado varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
N-(4-cloro-2-metilfenil)(2-oxo-croman-3-il)carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede estudiar por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(4-cloro-2-metilfenil)(2-oxo-croman-3-il)carboxamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando sus funciones. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la proliferación celular o la inducción de apoptosis en células cancerosas. Los objetivos y vías moleculares exactos involucrados son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-cloro-2-metilfenil)-2-(4-etoxi fenilamino)acetamida
- N-(4-cloro-2-metilfenil)-2-(2,4-dimetoxi fenilamino)acetamida
- N-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina
Unicidad
N-(4-cloro-2-metilfenil)(2-oxo-croman-3-il)carboxamida es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. La presencia de ambos grupos 4-cloro-2-metilfenil y 2-oxo-croman-3-il permite una amplia gama de modificaciones químicas y aplicaciones potenciales. Su estructura única también contribuye a su potencial como intermedio versátil en la síntesis orgánica y sus prometedoras actividades biológicas.
Propiedades
Fórmula molecular |
C17H12ClNO3 |
|---|---|
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-8-12(18)6-7-14(10)19-16(20)13-9-11-4-2-3-5-15(11)22-17(13)21/h2-9H,1H3,(H,19,20) |
Clave InChI |
YNBJZAQZOBHUPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)

![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)


![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)

